molecular formula C2H11N3O5 B046599 Ammonium bicarbonate-ammonium carbamate CAS No. 8000-73-5

Ammonium bicarbonate-ammonium carbamate

Cat. No. B046599
CAS RN: 8000-73-5
M. Wt: 157.13 g/mol
InChI Key: YNSUIDWLZCFLML-UHFFFAOYSA-N
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Description

Synthesis Analysis

The formation of ammonium carbamate from CO2 and NH3 occurs efficiently under both aqueous and non-aqueous conditions. The reaction between CO2 and NH3 in the presence of water or organic solvents like ethanol or dimethylformamide leads to the formation of ammonium bicarbonate, ammonium carbonate, and ammonium carbamate. Notably, the selective precipitation of ammonium carbamate can be achieved under controlled conditions, serving as a precursor for urea production under mild conditions (Barzagli, Mani, & Peruzzini, 2011).

Molecular Structure Analysis

The molecular structures of ammonium bicarbonate and ammonium carbamate have been elucidated through various analytical techniques. For instance, 13C NMR spectroscopy has been employed to investigate the speciation of these compounds in solution, providing insights into their molecular environments and interactions (Mani, Peruzzini, & Stoppioni, 2006).

Chemical Reactions and Properties

Ammonium bicarbonate and ammonium carbamate participate in several chemical reactions, including the formation of urea and other nitrogen-containing compounds. These reactions are essential for the utilization of CO2 as a feedstock and have implications for green chemistry and environmental sustainability (Barzagli, Mani, & Peruzzini, 2011).

Physical Properties Analysis

The physical properties of ammonium bicarbonate and ammonium carbamate, such as solubility, density, and phase behavior, have been studied extensively. These properties are influenced by factors like temperature, pressure, and the presence of solvents, affecting their stability and reactivity (Sclar & Carrison, 1963).

Chemical Properties Analysis

The chemical properties of these compounds, including their reactivity towards CO2 and NH3, play a crucial role in their applications in carbon capture and storage (CCS) technologies and the synthesis of nitrogen-based fertilizers. Understanding these properties is essential for optimizing processes involving these compounds (Meng, Burris, Bui, & Pan, 2005).

Scientific Research Applications

  • Synthesis of Glycopeptides : A one-step ammonium carbamate protocol in methanol has been developed to simplify the preparation of unstable glycosylamines, thereby improving glycopeptide synthesis and chitobiosyl-asparagine building blocks (Hackenberger, O’Reilly, & Imperiali, 2005).

  • Preparation of β-Amino-α,β-Unsaturated Esters : Ammonium carbamate serves as a mild, selective, and efficient reagent for preparing substituted β-amino-α,β-unsaturated esters in methanol at room temperature, yielding high purity and excellent yield (Litvić, Filipan, Pogorelić, & Cepanec, 2005).

  • Aqueous Two-Phase Systems : In combination with poly(ethylene glycol), ammonium carbamate can create aqueous two-phase systems, offering a recyclable alternative for downstream fermentation product processing (van Berlo, Luyben, & van der Wielen, 1998).

  • Renewable Energy Production : Efficient conversion of ammonium carbamate into urea from CO2 and NH3 in organic solvents shows potential for use in renewable energy production (Barzagli, Mani, & Peruzzini, 2011).

  • CO2 Capture : Carbon dioxide capture as ammonia and amine carbamates can be efficiently converted into urea and 1,3-disubstituted ureas, with significant yield improvement using copper catalysts (Barzagli, Mani, & Peruzzini, 2016).

  • Paint Stripping : Ammonium bicarbonate and ammonium carbamate activated benzyl alcohol paint stripper is effective for removing paint from various surfaces (约翰·迪斯塔索, 1995).

  • Biochemical Studies : Carbamoylphosphate synthase functions by forming carbamate from ATP, bicarbonate, and ammonium, offering insights into enzyme mechanisms (Guthöhrlein & Knappe, 1968).

  • CO2 Adsorption : Ammonium-modified silica has shown enhanced CO2 adsorption capabilities compared to unmodified silica, with amine groups reacting with CO2 to form ammonium carbamate ion pairs (Bacsik et al., 2011).

  • Forward Osmosis Desalination : A novel forward osmosis process using ammonium bicarbonate offers high water fluxes and salt rejection, outperforming reverse osmosis membranes (McCutcheon, McGinnis, & Elimelech, 2005).

  • Carbonic Anhydrase Studies : The yeast enzyme, carbonic anhydrase, catalyzes carbamate formation from ammonium bicarbonate solutions, enhancing the understanding of enzymatic processes (Shoaf & Jones, 1970).

Safety And Hazards

Ammonium bicarbonate is harmful if swallowed . Ammonium carbamate is harmful if swallowed and causes serious eye damage . Both should be handled with care, avoiding contact with skin, eyes, and clothing, and avoiding dust formation .

Future Directions

There is a need for CO2 capture via new chemistry that goes beyond the traditional formation of ammonium carbamates. In particular, ionic liquid and metal–organic framework sorbents can give rise to capture products that are not favorable for aqueous amines, including carbamic acids, carbamate–carbamic acid adducts, metal bicarbonates, alkyl carbonates, and carbonic acids .

properties

IUPAC Name

diazanium;hydrogen carbonate;carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH3NO2.CH2O3.2H3N/c2*2-1(3)4;;/h2H2,(H,3,4);(H2,2,3,4);2*1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNSUIDWLZCFLML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(N)[O-].C(=O)(O)[O-].[NH4+].[NH4+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H11N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40230001
Record name Ammonium carbonate [NF]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40230001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ammonium bicarbonate-ammonium carbamate

CAS RN

8000-73-5
Record name Carbonic acid, ammonium salt (1:1), mixt. with ammonium carbamate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=8000-73-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Monoammonium carbonate mixture with ammonium carbamate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008000735
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ammonium carbonate [NF]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40230001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ammonium bicarbonate-ammonium carbamate
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Ammonium bicarbonate-ammonium carbamate
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Ammonium bicarbonate-ammonium carbamate
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Ammonium bicarbonate-ammonium carbamate
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Ammonium bicarbonate-ammonium carbamate
Reactant of Route 6
Ammonium bicarbonate-ammonium carbamate

Citations

For This Compound
49
Citations
N Wen, MH Brooker - The Journal of Physical Chemistry, 1995 - ACS Publications
H2NCOO™(aq), and CC> 32™(aq), respectively, as a function of concentrationand temperature. The corresponding equilibrium constants and thermodynamic parameters have been …
Number of citations: 177 pubs.acs.org
J Distaso - Journal of Cleaner Production, 1997 - infona.pl
Stripping action of an alkaline paint stripper is improved when ammonia is partially or completely replaced with ammonium bicarbonate or chemical equivalent thereof which …
Number of citations: 3 www.infona.pl
BG Choi, GH Kim, KB Yi, JN Kim, WH Hong - Korean Journal of Chemical …, 2012 - Springer
Although aqueous ammonia solution has been focused on the removal of CO 2 from flue gas, there have been very few reports regarding the underlying analysis of the reaction …
Number of citations: 12 link.springer.com
EK Iskrenova, SS Patnaik - International Journal of Heat and Mass Transfer, 2016 - Elsevier
The endothermic decomposition of ammonium carbamate has been proposed as a novel heat sink mechanism for aircraft thermal management (Johnson et al., 2012). The products of …
Number of citations: 10 www.sciencedirect.com
JK Shin, H Lee, CS Yoon, H Kim - Transactions of the Korean …, 2014 - koreascience.kr
Urea solution as a reductant of SCR has been widely used to reduce NOx emissions from diesel engine. But it has lots of problems which are freezing at low temperature due to liquid …
Number of citations: 15 koreascience.kr
PE Holmes, M Naaz, BE Poling - Industrial & engineering …, 1998 - ACS Publications
A method was developed to determine the concentrations of the ionic species present in the CO 2 −NH 3 −H 2 O system. The 13 C NMR spectra of these solutions contain two peaks, …
Number of citations: 104 pubs.acs.org
H Lee, CS Yoon, H Kim - Transactions of the Korean Society of …, 2013 - koreascience.kr
Liquid urea based SCR has been used in the market to reduce NOx in the exhaust emission of the diesel engine vehicle. This system has several problems at low temperature, which …
Number of citations: 31 koreascience.kr
CJ Blower, TD Smith - Zeolites, 1993 - Elsevier
… , uranyl(VI)-, or zinc(ll)-exchanged sodium Y zeolite are ammonia, carbon dioxide, and water, much of which is isolated on cooling as the ammonium bicarbonate:ammonium carbamate …
Number of citations: 33 www.sciencedirect.com
NT Tran, BA Patterson, AG Kolodziejczyk, VM Wu… - Langmuir, 2019 - ACS Publications
We developed an operationally simple electrolytic design for the surface treatment of short carbon fibers. Using X-ray photoelectron spectroscopy (XPS), we demonstrated that the …
Number of citations: 12 pubs.acs.org
WM Stanley Jr - Methods in enzymology, 1967 - Elsevier
Publisher Summary The reagents used for the fractionation procedure are Sephadex G-25, G-50, G-75, and G-100. Homooligoribonucleotides are prepared from the corresponding …
Number of citations: 25 www.sciencedirect.com

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